molecular formula C22H18N2O7S B4928093 3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid

3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid

Cat. No.: B4928093
M. Wt: 454.5 g/mol
InChI Key: PRFFGGQFXRELJV-UHFFFAOYSA-N
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Description

3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonylamino group, a carboxyphenyl group, and a benzoic acid moiety. Its intricate molecular arrangement makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-carboxyphenyl isocyanate, which reacts with 2-methyl-5-aminobenzenesulfonamide under controlled conditions to form the desired product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The sulfonylamino group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[5-[(4-Carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its complex structure allows for targeted interactions with biological molecules, making it valuable in both research and industrial applications.

Properties

IUPAC Name

3-[[5-[(4-carboxyphenyl)carbamoyl]-2-methylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7S/c1-13-5-6-15(20(25)23-17-9-7-14(8-10-17)21(26)27)12-19(13)32(30,31)24-18-4-2-3-16(11-18)22(28)29/h2-12,24H,1H3,(H,23,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFFGGQFXRELJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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